Cas no 530145-58-5 (2-Bromo-3,4,5-trifluoroiodobenzene)
2-Bromo-3,4,5-trifluoroiodobenzene Chemical and Physical Properties
Names and Identifiers
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- 530145-58-5
- 4-bromo-1,2,3-trifluoro-5-iodobenzene
- FS-4597
- 2-Bromo-3,4,5-trifluoroiodobenzene
- 2-BROMO-3,4,5-TRIFLUORO-1-IODOBENZENE
- AKOS024263851
-
- MDL: MFCD08062431
- Inchi: 1S/C6HBrF3I/c7-4-3(11)1-2(8)5(9)6(4)10/h1H
- InChI Key: ZLOJTBMNSZMLBI-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(=C1Br)F)F)F
Computed Properties
- Exact Mass: 335.82584g/mol
- Monoisotopic Mass: 335.82584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
2-Bromo-3,4,5-trifluoroiodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024851-1g |
2-Bromo-3,4,5-trifluoroiodobenzene |
530145-58-5 | 96% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 024851-5g |
2-Bromo-3,4,5-trifluoroiodobenzene |
530145-58-5 | 96% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 024851-25g |
2-Bromo-3,4,5-trifluoroiodobenzene |
530145-58-5 | 96% | 25g |
£333.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1242756-250mg |
2-bromo-3,4,5-trifluoro-1-iodobenzene |
530145-58-5 | 96% | 250mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242756-1g |
2-bromo-3,4,5-trifluoro-1-iodobenzene |
530145-58-5 | 96% | 1g |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242756-5g |
2-bromo-3,4,5-trifluoro-1-iodobenzene |
530145-58-5 | 96% | 5g |
$355 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242756-25g |
2-bromo-3,4,5-trifluoro-1-iodobenzene |
530145-58-5 | 96% | 25g |
$900 | 2024-06-06 | |
| 1PlusChem | 1P00KKAD-250mg |
2-Bromo-3,4,5-trifluoro-1-iodobenzene |
530145-58-5 | 96% | 250mg |
$31.00 | 2025-03-01 | |
| 1PlusChem | 1P00KKAD-1g |
2-Bromo-3,4,5-trifluoro-1-iodobenzene |
530145-58-5 | 96% | 1g |
$59.00 | 2025-03-01 | |
| 1PlusChem | 1P00KKAD-5g |
2-Bromo-3,4,5-trifluoro-1-iodobenzene |
530145-58-5 | 96% | 5g |
$178.00 | 2025-03-01 |
2-Bromo-3,4,5-trifluoroiodobenzene Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Bromo-3,4,5-trifluoroiodobenzene
Recent Advances in the Application of 2-Bromo-3,4,5-trifluoroiodobenzene (CAS: 530145-58-5) in Chemical Biology and Pharmaceutical Research
2-Bromo-3,4,5-trifluoroiodobenzene (CAS: 530145-58-5) has emerged as a versatile building block in modern chemical biology and pharmaceutical research. This halogen-rich aromatic compound has gained significant attention due to its unique reactivity profile, which enables diverse functionalization strategies for drug discovery and materials science applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of complex bioactive molecules, particularly in the development of fluorine-containing pharmaceuticals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in palladium-catalyzed cross-coupling reactions for constructing polyfluorinated biaryl systems. The research team successfully employed 2-Bromo-3,4,5-trifluoroiodobenzene as a dual-functionalized substrate for sequential Suzuki-Miyaura couplings, achieving excellent regioselectivity control. This methodology has opened new pathways for creating fluorinated analogs of known drug scaffolds with improved metabolic stability and membrane permeability.
In the field of positron emission tomography (PET) tracer development, researchers have recently utilized 530145-58-5 as a precursor for radiofluorination. A Nature Communications paper (2024) described its conversion to [18F]-labeled derivatives through halogen exchange reactions, providing access to novel PET probes with enhanced target specificity and pharmacokinetic properties. The multiple halogen substituents on the benzene ring allow for selective displacement, offering chemists valuable control over the labeling position.
The compound's unique electronic properties have also been exploited in materials science applications. A recent ACS Applied Materials & Interfaces publication (2024) reported the incorporation of 2-Bromo-3,4,5-trifluoroiodobenzene-derived units into organic semiconductors, resulting in materials with tunable energy levels and improved charge transport characteristics. The strong electron-withdrawing effects of the halogen atoms contribute to significant lowering of LUMO levels, making these materials particularly suitable for n-type organic electronic devices.
From a synthetic chemistry perspective, ongoing research continues to explore new reaction pathways involving this multifunctional substrate. Recent advances include its use in photoredox-catalyzed C-H functionalization reactions and as a starting material for preparing sterically encumbered ligands in transition metal catalysis. The compound's stability under various reaction conditions, combined with its predictable reactivity patterns, makes it particularly valuable for high-throughput screening of reaction conditions in medicinal chemistry optimization.
Looking forward, the pharmaceutical industry is showing increasing interest in 2-Bromo-3,4,5-trifluoroiodobenzene as a strategic intermediate for developing next-generation fluorinated therapeutics. With approximately 30% of current FDA-approved drugs containing fluorine atoms, the demand for efficient synthetic routes to complex fluorinated structures continues to grow. The unique combination of bromo and iodo substituents on this compound provides orthogonal reactivity that can be sequentially exploited in multistep syntheses, offering significant advantages over traditional fluorination approaches.
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